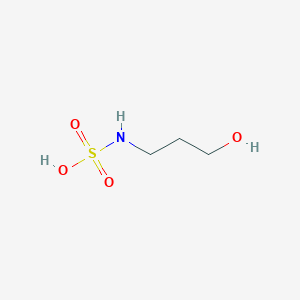

(3-Hydroxypropyl)sulfamic acid

描述

Synthesis Analysis

The synthesis of related sulfamic acid derivatives is described in the papers. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used as a catalyst for condensation reactions, which suggests that sulfamic acid derivatives can be involved in catalysis . Additionally, the enzymatic and chemical synthesis of 3-sulfinopropionic acid, an analog of succinic acid, is reported, indicating that both biological and chemical methods can be employed to synthesize sulfamic acid analogs . These methods could potentially be adapted for the synthesis of (3-Hydroxypropyl)sulfamic acid.

Molecular Structure Analysis

The molecular structure of (3-Hydroxypropyl)sulfamic acid can be inferred from the structures of related compounds. For example, the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) involves sulfur in the backbone, which is structurally similar to the sulfur-containing group in (3-Hydroxypropyl)sulfamic acid . This suggests that (3-Hydroxypropyl)sulfamic acid could potentially be incorporated into larger molecules or polymers.

Chemical Reactions Analysis

The chemical reactivity of sulfamic acid derivatives is highlighted in the synthesis of 3-alkoxy and 3-sulfamido indanones, where Brønsted acid-catalyzed reactions are used . This indicates that (3-Hydroxypropyl)sulfamic acid could also participate in similar Brønsted acid-catalyzed reactions due to the presence of the sulfamic acid moiety. Furthermore, the synthesis of aminomethyl dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates involves cyclization and alcoholysis of sulfamic acids, which could be relevant to the reactivity of (3-Hydroxypropyl)sulfamic acid .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Hydroxypropyl)sulfamic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the physicochemical properties of 3-sulfinopropionic acid are described, which may share similarities with (3-Hydroxypropyl)sulfamic acid due to the presence of the sulfonic acid group . The solubility, melting point, and reactivity of (3-Hydroxypropyl)sulfamic acid could be inferred from these related compounds.

安全和危害

作用机制

Target of Action

(3-Hydroxypropyl)sulfamic acid, also known as 3-Hydroxypropionic acid (3-HP), is an economically important platform compound from which a panel of bulk chemicals can be derived . It is primarily targeted by host strains such as Escherichia coli and Klebsiella pneumoniae .

Mode of Action

The mode of action of (3-Hydroxypropyl)sulfamic acid involves its interaction with key enzymes in the host strains. The compound is involved in the rewiring of metabolic networks, alleviation of metabolite toxicity, and dynamic control of cell size and density .

Biochemical Pathways

(3-Hydroxypropyl)sulfamic acid participates in autotrophic carbon dioxide (CO2) assimilation pathways . It is involved in the synchronization between cell growth and 3-HP formation . The compound also contributes to the optimization of fermentation conditions, construction of gene circuits to alleviate feedback inhibition, and recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .

Pharmacokinetics

It is known that the compound is produced in genetically engineeredSaccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The result of the action of (3-Hydroxypropyl)sulfamic acid is the production of 3-HP, which is an economically important platform compound. The compound’s action results in a substantial contribution to microbial growth . The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .

Action Environment

The action of (3-Hydroxypropyl)sulfamic acid is influenced by environmental factors. The compound is used in microbial cell factories, which offer a green and sustainable method for the biosynthesis of 3-HP . The compound’s action, efficacy, and stability are influenced by factors such as the optimization of fermentation conditions .

属性

IUPAC Name |

3-hydroxypropylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO4S/c5-3-1-2-4-9(6,7)8/h4-5H,1-3H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZYBNXGNBMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369768 | |

| Record name | (3-hydroxypropyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98026-28-9 | |

| Record name | (3-hydroxypropyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

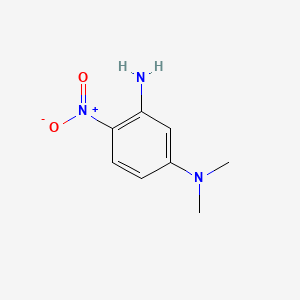

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

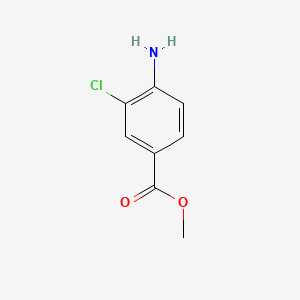

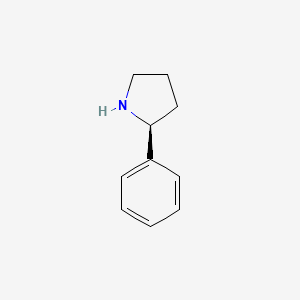

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)